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Compound of Interest

Compound Name: 6-Methylnaphthalen-2-ol

Cat. No.: B123276

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Compound Name: 6-Methyl-2-naphthol CAS Number: 17579-79-2 Synonyms: 6-
Methylnaphthalen-2-ol, 2-Hydroxy-6-methylnaphthalene

Physicochemical Properties

Property Value Reference
Molecular Formula C11H100 --INVALID-LINK--
Molecular Weight 158.20 g/mol --INVALID-LINK--
Appearance Solid

Melting Point 128-131 °C

Boiling Point 312.0 £ 11.0 °C at 760 mmHg

Density 1.1 +£0.1 g/cm3

Flash Point 151.3+11.1°C

Solubilit Soluble in organic solvents,
Olubility - -
limited solubility in water.
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Synthesis of 6-Methyl-2-naphthol

A plausible and adaptable method for the synthesis of 6-Methyl-2-naphthol can be derived from
the well-established procedures for analogous substituted naphthols, such as 6-methoxy-2-
naphthol. The following protocol outlines a multi-step synthesis commencing from 2-naphthol.

Experimental Protocol: Synthesis

Step 1: Bromination of 2-Naphthol
e In a suitable reaction vessel, dissolve 144 g (1 mole) of 2-naphthol in an appropriate solvent.

e Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) while maintaining the
reaction temperature.

e Upon completion of the reaction (monitored by TLC), pour the hot solution into water and
filter to collect the precipitate of 6-bromo-2-naphthol.

Step 2: Methylation of 6-Bromo-2-naphthol

Mix the dried 6-bromo-2-naphthol with a solution of 200 ml of concentrated sulfuric acid in
500 ml of methanol.

o Heat the mixture to a vigorous reflux for 4 hours. An oily layer should separate during this
period.

e Pour the hot mixture into 3 liters of ice and water.

« Filter the solids and triturate the moist solid with 1 liter of hot 5% sodium hydroxide solution.

o Cool the mixture to solidify the oil, then filter, wash, and dry the product to obtain 6-bromo-2-
methoxynaphthalene.

Step 3: Grignard Reaction and Formation of 6-Methyl-2-naphthol

» In a flame-dried, three-necked flask under a nitrogen atmosphere, place 27 g (1.1 mole) of
magnesium turnings.
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Add 200 ml of anhydrous tetrahydrofuran (THF) and a small amount of 6-bromo-2-
methoxynaphthalene along with a crystal of iodine to initiate the Grignard reaction.

Once the reaction begins, add the remaining 6-bromo-2-methoxynaphthalene (total of 1
mole) in 600 ml of THF to maintain a vigorous reflux.

After the addition is complete and the spontaneous reflux subsides, heat the solution to
reflux for an additional 20 minutes.

In a separate 5-liter flask under nitrogen, cool a solution of 125 ml (1.1 mole) of trimethyl
borate in 600 ml of THF to -10 °C.

Slowly add the prepared Grignard solution to the borate solution, maintaining the
temperature between -10 °C and -5 °C.

After stirring for 15 minutes, add 86 ml (1.5 mole) of chilled acetic acid, followed by the
dropwise addition of a cold solution of 112 ml (1.1 mole) of 30% hydrogen peroxide in 100 ml
of water, keeping the temperature below 0 °C.

Allow the mixture to warm to room temperature, then perform an aqueous workup to isolate
the crude 6-methoxy-2-naphthol.

Subsequent demethylation of the methoxy group to a hydroxyl group would yield the final
product, 6-Methyl-2-naphthol. This can be achieved using reagents like boron tribromide
(BBr3).
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Caption: Synthetic workflow for 6-Methyl-2-naphthol.

Biological Activities

While extensive research on the specific biological activities of 6-Methyl-2-naphthol is limited,
studies on closely related naphthol derivatives suggest potential antioxidant and anticancer

properties.

Potential Antioxidant Activity

Phenolic compounds, including naphthols, are known to exhibit antioxidant activity by
scavenging free radicals. The antioxidant potential of 6-Methyl-2-naphthol can be evaluated
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using standard in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
o Preparation of Solutions:
o Prepare a stock solution of 6-Methyl-2-naphthol in methanol or another suitable solvent.

o Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1
mM).

o Prepare a series of dilutions of the test compound and a standard antioxidant (e.qg.,
Ascorbic acid or Trolox).

e Assay Procedure:
o In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

o Add an equal volume of the different concentrations of the test compound or the standard
to the respective wells. A blank containing only the solvent and DPPH is also required.

o Incubate the plate in the dark at room temperature for 30 minutes.
o Data Analysis:
o Measure the absorbance of each well at 517 nm using a microplate reader.

o Calculate the percentage of DPPH radical scavenging activity using the formula: %
Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

o Plot the percentage of inhibition against the concentration of the sample to determine the
ICso0 value (the concentration required to scavenge 50% of the DPPH radicals).

Potential Anticancer Activity

Derivatives of 2-naphthol have demonstrated cytotoxic effects against various cancer cell lines.
The anticancer potential of 6-Methyl-2-naphthol can be assessed through cytotoxicity assays.

Experimental Protocol: MTT Cell Viability Assay
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e Cell Culture and Seeding:

o Culture the desired cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate culture
medium.

o Seed the cells into 96-well plates at a predetermined density and allow them to adhere
overnight.

e Compound Treatment:
o Prepare serial dilutions of 6-Methyl-2-naphthol in the culture medium.

o Replace the medium in the wells with the medium containing the test compound at various
concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known
anticancer drug).

e Incubation and Assay:
o Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO..

o Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each
well and incubate for another 4 hours.

o Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan
crystals.

o Data Analysis:
o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
ICso value.

Quantitative Data on Related Naphthol Derivatives:
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Compound/Derivati

Cell Line ICs0 (M) Reference
ve
Pyrazole-linked
benzothiazole— HelLa 4.63-5.54 [1]

naphthol derivative

Thiophene containing A549, PC-3, MCF-7,
aminobenzylnaphthols HEPG2

~10 pg/mL [1]

Note: The above data is for derivatives of 2-naphthol and not 6-Methyl-2-naphthol itself. Further
research is required to determine the specific ICso values for the title compound.

Signaling Pathways

The precise signaling pathways modulated by 6-Methyl-2-naphthol have not been elucidated.
However, based on the activities of other phenolic and naphthoquinone compounds, potential
targets include pathways involved in oxidative stress, apoptosis, and cell proliferation.
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Caption: Hypothesized signaling pathways potentially modulated by 6-Methyl-2-naphthol.

Further investigation, such as Western blotting for key signaling proteins (e.g., phosphorylated
forms of ERK, Akt, p65) and gene expression analysis, would be necessary to confirm the
involvement of these pathways.

Application in Dye Synthesis

Naphthols are well-known coupling components in the synthesis of azo dyes. 6-Methyl-2-
naphthol can be utilized in a similar fashion to produce a range of colored compounds.

Experimental Protocol: Synthesis of an Azo Dye

o Diazotization of an Aromatic Amine:

o Dissolve a primary aromatic amine (e.g., aniline or a substituted aniline) in an acidic
solution (e.g., HCI).

o Cool the solution to 0-5 °C in an ice bath.

o Slowly add a cold aqueous solution of sodium nitrite (NaNO3z) to form the diazonium salt.
e Coupling Reaction:

o In a separate vessel, dissolve 6-Methyl-2-naphthol in an alkaline solution (e.g., NaOH).

o Cool this solution in an ice bath.

o Slowly add the cold diazonium salt solution to the alkaline 6-Methyl-2-naphthol solution
with constant stirring.

« |solation and Purification:
o The azo dye will precipitate out of the solution.

o Filter the precipitate, wash it with cold water, and dry it.
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o The dye can be further purified by recrystallization from a suitable solvent.

4 Diazotization )
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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